
Fmoc-Leu-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Leu-Pro-OH: is a compound used in the field of peptide synthesis. It consists of three components: fluorenylmethyloxycarbonyl (Fmoc), leucine (Leu), and proline (Pro). The Fmoc group is a protecting group used to shield the amino group during peptide synthesis, while leucine and proline are amino acids that are part of the peptide chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-Leu-Pro-OH typically involves automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. The process involves sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in dimethylformamide (DMF), and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions using piperidine in DMF.
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC with HOBt or HOAt in an organic solvent.
Major Products:
Applications De Recherche Scientifique
Peptide Synthesis
Fmoc-Leu-Pro-OH is primarily employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, enabling selective reactions during peptide elongation.
Solid-Phase Peptide Synthesis
In SPPS, this compound can be coupled with other amino acids to form dipeptides or larger peptides. The process typically involves:
- Deprotection : Removal of the Fmoc group using a base such as piperidine.
- Coupling : Reaction with another Fmoc-protected amino acid in the presence of coupling reagents like HBTU or DIC.
Table 1: Summary of Peptide Synthesis Using this compound
Step | Reagent/Condition | Outcome |
---|---|---|
Deprotection | Piperidine | Fmoc group removed |
Coupling | HBTU, DMF | Formation of peptide bond |
Cleavage | TFA (trifluoroacetic acid) | Release of peptide from resin |
Biological Evaluation
Research has demonstrated that peptides synthesized with this compound exhibit various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that peptides containing the Leu-Pro sequence demonstrate significant antimicrobial effects against various pathogens. For instance, specific derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results.
Table 2: Antimicrobial Activity of Peptides Containing this compound
Peptide Structure | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Mycobacterium smegmatis | 6.25 µg/mL |
Fmoc-Leu-Pro-Ala | Pseudomonas aeruginosa | 12.5 µg/mL |
Drug Discovery and Development
This compound is also significant in drug discovery, particularly in designing peptide-based therapeutics. Its structural properties enable the development of novel compounds with enhanced bioactivity.
Case Studies in Drug Development
- Case Study 1 : A study explored the use of this compound in synthesizing cyclic peptides that exhibited strong binding affinity to specific receptors involved in cancer progression.
- Case Study 2 : Another research focused on modifying the Leu-Pro sequence to enhance the stability and efficacy of antimicrobial peptides, resulting in compounds with improved therapeutic potential against resistant strains.
Mécanisme D'action
Mechanism: The Fmoc group protects the amino group of leucine during peptide synthesis, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation .
Molecular Targets and Pathways: The primary target of Fmoc-Leu-Pro-OH is the amino group of leucine, which is protected during synthesis and then deprotected to allow for peptide bond formation .
Comparaison Avec Des Composés Similaires
Fmoc-Leu-OH: Similar to Fmoc-Leu-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Similar to this compound but lacks the leucine residue.
Uniqueness: this compound is unique due to the presence of both leucine and proline residues, which can influence the conformation and properties of the resulting peptide .
Activité Biologique
Fmoc-Leu-Pro-OH, a dipeptide consisting of phenylmethoxycarbonyl (Fmoc) protected leucine (Leu) and proline (Pro), has garnered attention for its potential biological activities. This article explores the compound's antimicrobial properties, structural characteristics, and implications for pharmaceutical applications, supported by data tables and relevant case studies.
Structural Characteristics
This compound is characterized by its unique amino acid composition which influences its biological activity. The Fmoc group serves as a protective moiety, enhancing the stability of the peptide during synthesis and storage. The structural formula can be represented as follows:
- Molecular Formula : C22H28N2O4
- Molecular Weight : 396.48 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of cyclic dipeptides, including those derived from leucine and proline. For instance, a study identified cyclic dipeptide (l-Leucyl-l-Proline) as having significant antimicrobial activity against various pathogens such as Aspergillus niger and Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Aspergillus niger | 15 | |
Candida albicans | 12 | |
Escherichia coli | 10 | |
Enterococcus faecalis | 14 |
The results indicate that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of various peptide derivatives, including this compound, for their biological activities. These studies revealed that modifications to the peptide structure could enhance its stability and bioactivity. For example, glycosylation of similar peptides has been shown to improve metabolic stability significantly while retaining biological efficacy .
The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes. The hydrophobic leucine residue interacts with lipid bilayers, while the proline residue contributes to conformational rigidity, enhancing membrane penetration. This amphipathic nature allows the peptide to disrupt membrane integrity, leading to cell lysis .
Implications for Pharmaceutical Applications
Given its promising biological activities, this compound has potential applications in pharmaceuticals, particularly in developing new antimicrobial agents. The ability to modify its structure through synthetic chemistry opens avenues for creating more effective derivatives tailored for specific therapeutic targets.
Table 2: Potential Pharmaceutical Applications
Application Area | Description |
---|---|
Antimicrobial Agents | Development of new antibiotics |
Cancer Therapy | Investigation of anticancer properties |
Tissue Engineering | Use in hydrogels for biocompatible scaffolds |
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITYSLDOLQCIDF-GOTSBHOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.